molecular formula C27H20Cl2N2O2 B4693843 N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-6-methoxy-2-methylquinolin-4-amine

N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-6-methoxy-2-methylquinolin-4-amine

Cat. No.: B4693843
M. Wt: 475.4 g/mol
InChI Key: MKPVHTVXISJQPO-UHFFFAOYSA-N
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Description

N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-6-methoxy-2-methylquinolin-4-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, which is known for its diverse biological activities, and is further functionalized with chloro and methoxy groups, enhancing its chemical reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-6-methoxy-2-methylquinolin-4-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Functionalization: The introduction of chloro and methoxy groups can be achieved through electrophilic aromatic substitution reactions. For instance, chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride, while methoxylation can be achieved using methanol in the presence of a strong acid.

    Coupling Reactions: The final step involves coupling the quinoline core with the naphthalene derivative through a nucleophilic aromatic substitution reaction, using reagents like sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts to reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-6-methoxy-2-methylquinolin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate, or other strong bases to facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a quinoline derivative with a carbonyl group, while substitution of the chloro groups could yield a variety of functionalized quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: As a probe for studying biological processes, given its potential interactions with various biomolecules.

    Medicine: As a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism by which N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-6-methoxy-2-methylquinolin-4-amine exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases by binding to their active sites, thereby affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-{3-chloro-4-[(4-chlorophenyl)oxy]phenyl}-6-methoxy-2-methylquinolin-4-amine: Similar structure but with a phenyl group instead of a naphthalene group.

    N-{3-chloro-4-[(4-bromonaphthalen-1-yl)oxy]phenyl}-6-methoxy-2-methylquinolin-4-amine: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

The presence of the naphthalene group in N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-6-methoxy-2-methylquinolin-4-amine may confer unique properties, such as enhanced binding affinity to certain biological targets or improved stability under specific conditions. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-[3-chloro-4-(4-chloronaphthalen-1-yl)oxyphenyl]-6-methoxy-2-methylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20Cl2N2O2/c1-16-13-25(21-15-18(32-2)8-10-24(21)30-16)31-17-7-11-27(23(29)14-17)33-26-12-9-22(28)19-5-3-4-6-20(19)26/h3-15H,1-2H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPVHTVXISJQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC(=C(C=C3)OC4=CC=C(C5=CC=CC=C54)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-6-methoxy-2-methylquinolin-4-amine
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N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-6-methoxy-2-methylquinolin-4-amine
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N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-6-methoxy-2-methylquinolin-4-amine
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N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-6-methoxy-2-methylquinolin-4-amine
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N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-6-methoxy-2-methylquinolin-4-amine
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N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-6-methoxy-2-methylquinolin-4-amine

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